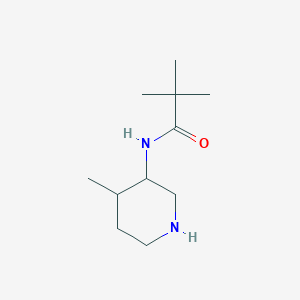

2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide

Description

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide |

InChI |

InChI=1S/C11H22N2O/c1-8-5-6-12-7-9(8)13-10(14)11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |

InChI Key |

WZFJKIFXZGINJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCC1NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide typically involves the reaction of 4-methylpiperidine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(4-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

2,2-Dimethyl-N-(4-methylpiperidin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s piperidine ring and methyl substitution distinguish it from other propanamide derivatives:

- 2,2-Dimethyl-N-(pyridin-3-yl)propanamide : Features a pyridine ring instead of piperidine, introducing aromaticity and altered electronic properties. Crystallographic studies reveal a 17.6° tilt between the pyridine and amide planes, stabilized by N–H⋯N hydrogen bonds forming chains .

- Netupitant (2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamide) : A clinically used NK-1 antagonist with trifluoromethyl groups that enhance lipophilicity and receptor binding .

Table 1: Structural and Physical Properties of Selected Propanamide Derivatives

Crystallographic and Hydrogen-Bonding Patterns

Biological Activity

2,2-Dimethyl-N-(4-methylpiperidin-3-yl)propanamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. Understanding its biological activity, mechanisms of action, and implications for drug development is crucial for advancing its use in various medical fields.

Chemical Structure and Properties

The chemical structure of 2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 222.33 g/mol

- Structural Characteristics : The compound features a propanamide backbone with dimethyl and piperidine substituents, which contribute to its biological activity through specific interactions with biological targets.

The biological activity of 2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential in the following areas:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.

- Receptor Binding : The compound has been investigated for its binding affinity to various receptors, suggesting potential applications in treating neurological disorders.

In Vitro Studies

In vitro studies have demonstrated that 2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide exhibits significant biological activity:

- Cytotoxicity : The compound has been shown to induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. For instance, it was observed that the compound effectively reduced glioma cell viability by inhibiting proliferation and inducing cell death through multiple mechanisms .

- Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and inhibiting inflammatory pathways .

Case Studies

- Cancer Research : In a study focusing on glioma cells, 2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide was found to significantly inhibit cell growth with an IC50 value of approximately 10 µM. This highlights its potential as a candidate for further development into an anticancer drug .

- Neurological Disorders : Another study explored the compound's effect on neurotransmitter receptors. It was observed that the compound could enhance the binding affinity for serotonin receptors, suggesting possible applications in treating mood disorders.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of 2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide compared to related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.